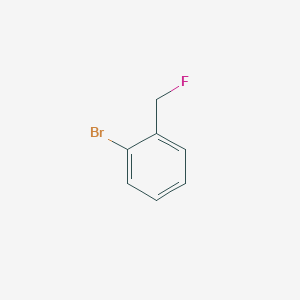

2-Bromobenzyl fluoride

CAS No.: 446-47-9

Cat. No.: VC7916614

Molecular Formula: C7H6BrF

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446-47-9 |

|---|---|

| Molecular Formula | C7H6BrF |

| Molecular Weight | 189.02 g/mol |

| IUPAC Name | 1-bromo-2-(fluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 |

| Standard InChI Key | BTIXPTNTJSUTHH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CF)Br |

| Canonical SMILES | C1=CC=C(C(=C1)CF)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromobenzyl fluoride features a benzene ring substituted with a bromine atom at the ortho position and a fluoromethyl group (-CH₂F) at the adjacent position. This arrangement is confirmed by its IUPAC name, 1-bromo-2-(fluoromethyl)benzene, and its SMILES notation (FCc1ccccc1Br) . The presence of electronegative halogens induces significant electronic effects, including increased ring deactivation and directed reactivity for further functionalization.

Physical Characteristics

Key physical properties of 2-bromobenzyl fluoride are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.027 g/mol | |

| Density | 1.556 g/mL | |

| Refractive Index | 1.547 | |

| Molar Volume | 121.5 mL/mol |

The compound’s high density and refractive index reflect its polarizable electron cloud, a consequence of halogen substituents . Solubility data remain unreported, though analogous fluorobenzyl derivatives typically exhibit limited water solubility and greater miscibility with organic solvents like dichloromethane .

Synthesis Methodologies

Conventional Halogenation Approaches

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Development

In agrochemistry, the compound’s fluorine moiety improves pesticidal lipophilicity, facilitating targeted delivery. Bromine’s role in cross-coupling reactions further supports the construction of heterocyclic frameworks found in herbicides.

Future Research Directions

Expanding Synthetic Accessibility

Developing solvent-free or catalytic methods could enhance the sustainability of 2-bromobenzyl fluoride production. Photoredox catalysis, as demonstrated in CN102070397A, offers a promising avenue for reducing reagent waste .

Biomedical Exploration

Direct studies on the compound’s bioactivity are lacking. Screening its derivatives for antimicrobial or anticancer properties could unlock novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume